molecular formula C26H23N5O5 B2626581 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 896353-71-2

3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2626581
CAS No.: 896353-71-2
M. Wt: 485.5
InChI Key: HFXHOTXMKKPKBW-UHFFFAOYSA-N
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Description

3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and a nitrophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core and piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.

    Reduction Products: Reduction of the nitro group yields aniline derivatives.

    Substitution Products: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.

    Interact with Receptors: Modulate receptor activity, leading to therapeutic effects.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic drugs.

Uniqueness

    Structural Features: The combination of a quinazoline core, piperazine ring, and nitrophenyl group makes this compound unique.

    Its unique structure may confer specific biological activities not seen in other similar compounds.

Properties

IUPAC Name

3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c32-24(29-15-13-28(14-16-29)20-9-11-21(12-10-20)31(35)36)19-7-5-18(6-8-19)17-30-25(33)22-3-1-2-4-23(22)27-26(30)34/h1-12H,13-17H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXHOTXMKKPKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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